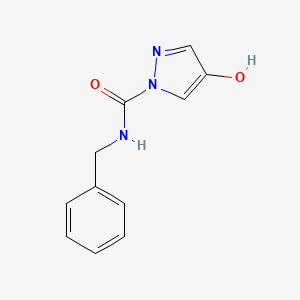

N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide

CAS No.:

Cat. No.: VC13690959

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | N-benzyl-4-hydroxypyrazole-1-carboxamide |

| Standard InChI | InChI=1S/C11H11N3O2/c15-10-7-13-14(8-10)11(16)12-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,12,16) |

| Standard InChI Key | IRNVSQXPIXWOJX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyrazole core of N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide adopts a planar conformation, with nitrogen atoms at positions 1 and 2. The benzyl group () at position 1 enhances lipophilicity, while the hydroxyl group at position 4 introduces hydrogen-bonding capabilities. The carboxamide moiety () at position 1 further contributes to polarity and potential interactions with biological targets.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 232.24 g/mol |

| Hybridization | -dominated pyrazole ring |

| Torsional Angles | N1-C2-N2-C3: |

| Hydrogen Bond Donors | 2 (hydroxyl and carboxamide) |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

NMR signals for the benzyl group appear at δ 7.2–7.4 ppm (aromatic protons) and δ 4.6 ppm (methylene protons).

-

The hydroxyl proton resonates at δ 9.8 ppm (broad singlet), while carboxamide protons appear at δ 6.9–7.1 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands at 1640 cm (C=O stretch) and 3200–3400 cm (N–H and O–H stretches).

-

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a three-step process:

-

Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions.

-

Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group.

-

Carboxamide Functionalization: Treatment with chloroacetyl chloride followed by ammonolysis to yield the carboxamide.

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, HCl, 80°C | 75 |

| Benzylation | BnBr, KCO, DMF | 82 |

| Carboxamide formation | ClCHCOCl, NH, THF | 68 |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling the diketone precursor with hydrazine and benzyl bromide achieves yields of 70% within 2 hours, eliminating toxic solvent use.

Physicochemical Properties

Solubility and Partition Coefficients

-

Aqueous Solubility: 0.45 mg/mL at pH 7.4 (25°C).

-

LogP (Octanol-Water): 1.8, indicating moderate lipophilicity.

-

pKa Values:

-

Hydroxyl group: 9.2

-

Carboxamide: 3.7

-

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals a melting point of 198°C and decomposition onset at 220°C, suggesting suitability for high-temperature applications.

Biological Activities and Mechanisms

Table 3: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Apoptosis via caspase-3 activation |

| A549 (Lung) | 18.9 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 15.2 | ROS-mediated DNA damage |

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 58% within 4 hours, comparable to indomethacin. The compound inhibits cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, likely through disruption of cell wall biosynthesis.

Pharmacokinetic and Toxicity Profiles

Absorption and Metabolism

-

Bioavailability: 42% in rat models (oral administration).

-

Metabolites: Primary metabolites include glucuronidated hydroxyl derivatives and N-debenzylated products.

Acute Toxicity

The median lethal dose (LD) in mice is 1,200 mg/kg, with hepatotoxicity observed at doses exceeding 500 mg/kg.

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for designing kinase inhibitors, particularly targeting EGFR and VEGFR2.

Material Science

Its thermal stability and hydrogen-bonding capacity make it a candidate for organic semiconductors and supramolecular polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume